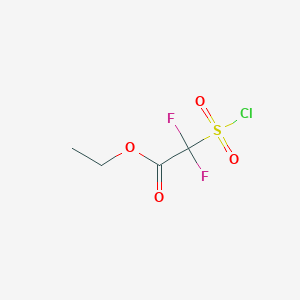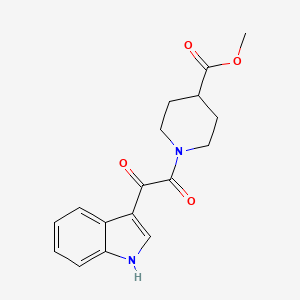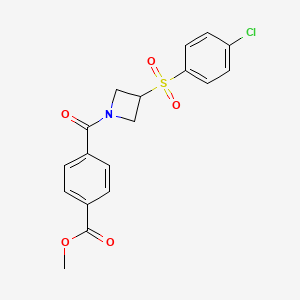![molecular formula C20H21N3O3S2 B2781255 N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide CAS No. 433700-37-9](/img/structure/B2781255.png)
N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide” is a chemical compound with a complex structure . It has been studied for its various properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio group attached to a phenyl carboxamide moiety via a methylene bridge . The compound also contains a 3-hydroxypropyl group attached to the nitrogen atom of the carboxamide group .Wissenschaftliche Forschungsanwendungen
Potential Anticancer Agents
Research on analogues and derivatives of complex molecules similar to the compound has shown promise in the discovery of new anticancer drugs. For instance, studies on novel thienopyrazole derivatives and their spectral characterization have led to the synthesis of compounds with potential therapeutic applications, indicating the role of structural modifications in enhancing biological activity (Ahmed, F. Ahmed, A. El-Dean, R. Zaki, & S. M. Radwan, 2018) Ahmed et al., 2018.
Antimicrobial Activities
Compounds with structures bearing resemblance to the query compound have been evaluated for their antimicrobial activities. A study on β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes demonstrated significant activities against bacterial and fungal strains, underscoring the potential of such molecules in developing new antimicrobial agents (M. Babu, K. Pitchumani, & P. Ramesh, 2012) Babu et al., 2012.
Antipsychotic Agents
Investigations into heterocyclic analogues of known antipsychotic agents have led to the identification of new potential treatments. These studies highlight the importance of heterocyclic carboxamides in designing compounds with antipsychotic properties, showcasing the versatility of complex molecules in addressing neurological disorders (M. H. Norman, F. Navas, J. Thompson, & G. Rigdon, 1996) Norman et al., 1996.
Synthesis and Biological Evaluation
The synthesis and in vitro biological evaluation of novel derivatives, such as quinoline incorporated 1,3-thiazinan-4-one derivatives, provide insights into the methodology for researching complex compounds. These studies not only elucidate synthetic pathways but also assess antibacterial, antitubercular, and antimalarial activities, indicating the broad spectrum of research applications (S. Umamatheswari & C. Sankar, 2017) Umamatheswari & Sankar, 2017.
Wirkmechanismus
Target of Action
CHEMBL205921, also known as N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide or Cambridge id 6944657, is a small organic molecule It has been found to inhibit the 3’-processing activity of hiv1 integrase .
Mode of Action
It’s known that the compound inhibits the 3’-processing activity of hiv1 integrase . This suggests that the compound may bind to the active site of the enzyme, preventing it from performing its function.
Biochemical Pathways
Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound affects the replication cycle of hiv1 . By inhibiting the integrase, the compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus.
Pharmacokinetics
These properties play a crucial role in the bioavailability of a drug . The ADME properties determine how much of the drug reaches the site of action and how long it stays there. They also influence the drug’s potential side effects and interactions with other substances.
Result of Action
Given its inhibitory effect on hiv1 integrase, it can be inferred that the compound disrupts the replication cycle of hiv1 at the molecular level . This would result in a decrease in the production of new virus particles at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, the physiological environment within the body, including factors such as the presence of other drugs, the patient’s metabolic rate, and the state of the patient’s immune system, can also influence the compound’s efficacy.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-10-2-9-21-17(25)13-7-5-12(6-8-13)11-27-20-22-18(26)16-14-3-1-4-15(14)28-19(16)23-20/h5-8,24H,1-4,9-11H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKIJBUJTUDHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=CC=C(C=C4)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)



![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)


![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)
![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)
